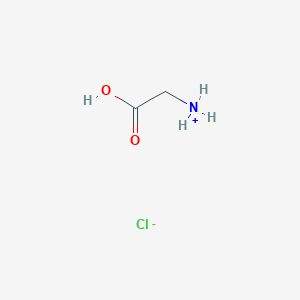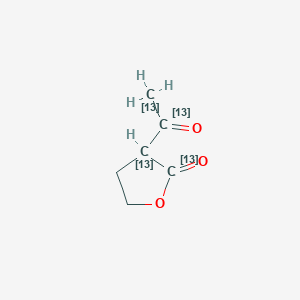
Glycine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of glycine hydrochloride has been explored through various chemical pathways, including the interaction with other compounds and the impact of environmental conditions on its formation. For example, the synthesis of glycine and its derivatives in extraterrestrial ices by cosmic-ray particles has been investigated, suggesting alternative routes for amino acid formation in interstellar and cometary ices (Holtom et al., 2005).
Molecular Structure Analysis
The molecular and crystal structure of glycine hydrochloride has been determined through neutron diffraction, revealing its crystalline form and the network of hydrogen bonds that contribute to its stability (Al-Karaghouli et al., 1975). This detailed analysis provides insights into the spatial arrangement of atoms within glycine hydrochloride and how this influences its chemical behavior.
Chemical Reactions and Properties
Research has explored the chemical reactions involving glycine hydrochloride, including its role as a precursor in the formation of disinfection byproducts in chlorinated drinking water and its interaction with other chemicals. The formation of cyanogen chloride from the chlorination of glycine underlines the compound's reactivity and the factors influencing these reactions (Na & Olson, 2006).
Physical Properties Analysis
The physical properties of glycine hydrochloride, such as its solubility, melting point, and crystalline structure, have been extensively studied. The investigation into its crystallization and polymorphism in supersaturated aqueous solutions challenges previous assumptions about glycine's dimeric existence in solution, suggesting it mainly exists as monomers (Huang et al., 2008).
Chemical Properties Analysis
The chemical properties of glycine hydrochloride, including its acid-base behavior, reactivity with other compounds, and role in various chemical reactions, have been the focus of several studies. Insights into its interaction with metals and the resulting coordination compounds contribute to understanding the versatile chemical nature of glycine hydrochloride (Erxleben, 2005).
Scientific Research Applications
1. Solubility Studies
- Application Summary: Glycine hydrochloride is used in solubility studies. Understanding the solubility of glycine is crucial for determining its effectiveness and dosage in different formulations .
- Methods of Application: The solubility of glycine hydrochloride is studied under various conditions such as temperature, pressure, and pH . For example, the solubility of glycine in water at different temperatures has been studied and tabulated .
- Results: The solubility of glycine hydrochloride in water is approximately 25 grams per 100 milliliters at 25 degrees Celsius . The solubility increases with temperature .
2. Perovskite Solar Cells
- Application Summary: Glycine hydrochloride is used in the fabrication of perovskite solar cells .
- Methods of Application: Glycine hydrochloride is introduced into the second step of the two-step spin-coating process to prepare a FA0.9MA0.1PbI3-x%-GlyHCl perovskite material . The Cl− ion in GlyHCl assists the formation of α-phase perovskite, and the −COO− group coordinates with Pb2+ cation in a bridging way .
- Results: The perovskite solar cells (PSCs) based on FAMA-9%-GlyHCl achieve a long carrier lifetime (527.0 ns), a photoelectric conversion efficiency (PCE) of 19.40% and good thermal stability .
3. Liquifying Native Chitosan
- Application Summary: Glycine hydrochloride (Gly·HCl) is capable of liquifying native chitosan .
- Methods of Application: Glycine hydrochloride is used in the preparation of regenerated chitosan membrane .
- Results: The application of Glycine hydrochloride helps in the preparation of regenerated chitosan membrane .
4. Buffering Agent in Pharmaceuticals
- Application Summary: Glycine is used as a buffering agent in antacids, analgesics, and antiperspirants .
- Methods of Application: Glycine hydrochloride is added to these products to maintain a stable pH .
- Results: The addition of Glycine hydrochloride helps in maintaining the stability of these products .
5. Taste Enhancer in Food Production
- Application Summary: Glycine is used as a taste enhancer due to its sweet flavor .
- Methods of Application: Glycine hydrochloride is added to food products to enhance their taste .
- Results: The addition of Glycine hydrochloride improves the taste of food products .
6. Osmoprotectant
- Application Summary: Glycine hydrochloride can serve as an osmoprotectant .
- Methods of Application: Glycine hydrochloride is used to protect cells from osmotic stress .
- Results: The application of Glycine hydrochloride helps in protecting cells from osmotic stress .
7. Component of Total Parenteral Nutrition
- Application Summary: Glycine is commonly used as a component of total parenteral nutrition .
- Methods of Application: Glycine hydrochloride is included in the nutrient mixture for patients who cannot eat or absorb food from their gut .
- Results: The inclusion of Glycine hydrochloride helps in providing essential nutrients to the patients .
Safety And Hazards
Future Directions
Glycine has been found to have anti-inflammatory, cytoprotective, and immunomodulatory properties . It is also required to synthesize collagen, purines, creatinine, heme, and other amino acids like serine and glutathione . This suggests potential future directions for the use of glycine hydrochloride in various medical and health applications.
properties
IUPAC Name |
2-aminoacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.ClH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLXQGJVBGMLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Glycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7064079 | |
| Record name | Glycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Glycine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20965 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Glycine hydrochloride | |
CAS RN |
7490-95-1, 6000-43-7 | |
| Record name | Diglycine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7490-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacetic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225ZLC74HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

